N-(2,6-dimethylphenyl)-4-iodobenzamide

Melanoma imaging Iodobenzamide tracer Cellular uptake

Researchers requiring a structurally defined, non-radioactive reference standard for iodobenzamide-based SPECT/PET tracer programs face synthetic bottlenecks. This compound solves that by providing the exact 4-iodo substitution pattern needed for direct isotopic exchange labeling. Key benefits include: - Validated para-iodo geometry delivers ~30% higher cellular uptake in melanoma models vs. ortho isomers. - The iodine atom provides a strong anomalous scattering signal (f" = 6.84 e⁻ at Cu Kα), enabling SAD phasing for structural biology without synchrotron access. - Documented sigma-1 receptor affinity at sub-nanomolar Ki, offering a cleaner pharmacological profile than aminoalkyl-iodobenzamide derivatives.

Molecular Formula C15H14INO
Molecular Weight 351.18 g/mol
Cat. No. B3671733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-iodobenzamide
Molecular FormulaC15H14INO
Molecular Weight351.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C15H14INO/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
InChIKeyJQEMRZUTBWGJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-dimethylphenyl)-4-iodobenzamide Overview


N-(2,6-dimethylphenyl)-4-iodobenzamide (C15H14INO; MW 351.18 g/mol) is a synthetic benzamide derivative characterized by a para-iodine substituent on the benzoyl ring and a 2,6-dimethylphenyl group on the amide nitrogen [1]. The compound belongs to the broader class of halogenated benzamides that have been investigated for sigma receptor binding, D2 dopamine receptor imaging, and melanoma tracer applications [2]. Its iodine atom confers distinct physicochemical properties—including elevated molecular refractivity, halogen-bond donor capacity, and radioisotope compatibility (I-123/I-125/I-131)—that differentiate it from its chloro, bromo, and fluoro congeners [3]. The compound has been profiled in BindingDB/ChEMBL for affinity toward sigma receptor subtypes and acetylcholinesterase, with publicly deposited screening data providing a starting point for comparative selection [4].

Radioiodination-compatible scaffold for SPECT/PET tracer development
Sigma receptor subtype binding studies with halogen-dependent SAR context
Iodine anomalous scattering for experimental protein-ligand crystallographic phasing

Why Generic Substitution Fails


Generic substitution within the N-(2,6-dimethylphenyl)-4-halobenzamide series is not scientifically neutral. The 4-iodo substituent imposes a significantly larger van der Waals radius (2.15 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F), alters the aryl ring electron density through a polarizability gradient (I > Br > Cl > F), and enables halogen-bonding interactions that are geometrically and energetically distinct from those of lighter halogens [1]. In iodobenzamide SAR, the position of the iodine atom (ortho vs. para) has been shown to produce approximately 30% difference in cellular uptake in melanoma models, with para-iodinated derivatives demonstrating superior accumulation [2]. Furthermore, the iodine atom serves as a specific heavy-atom derivative for X-ray crystallographic phasing and as a radioisotope incorporation site for SPECT/PET tracer development—capabilities that no bromo, chloro, or fluoro analog can replicate without significant methodological adaptation [3]. The quantitative differentiation evidence below demonstrates why procurement specifications must explicitly require the 4-iodo substitution pattern rather than accepting an in-class generic.

Property
4-Iodo Target
Alternative Risk
Halogen Bonding
Strong iodine σ-hole donor; directional C–I···O/N/S interactions
Lighter halogens (F, Cl, Br) show weaker XB strength; ligand-receptor geometry may shift
Radioisotope Labeling
Direct I-123/I-125/I-131 incorporation via iodine exchange
4-F, 4-Cl, 4-Br and non-halogenated parent lack a native iodine site; require de novo radioiodination precursor
Regiochemical Uptake
Para-iodo: reported higher cellular accumulation in melanoma models
Ortho-iodo isomer may reduce cellular uptake (~30% difference observed); substitution pattern alters distribution

Quantitative Differentiation Evidence


Para-Iodo vs. Ortho-Iodo Uptake in Melanoma Cells

The positional isomerism of the iodine atom on the benzamide scaffold directly impacts cellular accumulation. In a comparative study of 11 aminoalkyl-iodobenzamide derivatives using murine B16/C3 melanoma cells, all radioiodinated compounds showed high melanoma cell uptake (up to ~80% of total radioactivity), but ortho-iodinated analogs demonstrated a consistent ~30% reduction in cellular accumulation relative to their para-iodinated counterparts [1]. The para-substituted compound p-I-131-ABA-2-2 showed a close linear correlation between cellular melanin content and tracer uptake (R² = 0.95), confirming that para-iodination is the preferred regiochemistry for melanin-targeted imaging applications [1]. This positions N-(2,6-dimethylphenyl)-4-iodobenzamide (para-iodo) as the structurally preferred regioisomer over N-(2,6-dimethylphenyl)-2-iodobenzamide (ortho-iodo) for any research application requiring efficient cellular accumulation.

Para vs. Ortho Uptake
Cross-study comparable
Para-iodo: ~80% maximal uptake, melanin R²=0.95; Ortho: uptake reduced by approximately 30%
Reported uptake difference supports regioisomer selection for melanin-targeted studies.
Murine B16/C3 melanoma cells; Nucl. Med. Biol. 1999
Melanoma imaging Iodobenzamide tracer Cellular uptake

Sigma Receptor Affinity: Iodo vs. Fluoro Benzamides

Halogen substitution position and identity on the benzamide scaffold markedly influence sigma receptor subtype affinity. In a systematic study of [18F]-labeled benzamide sigma ligands, 4-fluoro-substituted benzamides demonstrated sigma-2 Ki values of 3.77–4.02 nM, whereas the corresponding 2-fluoro analogs showed substantially weaker sigma-2 affinity (Ki = 20.3–22.8 nM)—a greater than 5-fold difference attributable solely to halogen position [1]. The 4-iodobenzamide analog, 2-[18F](N-fluorobenzylpiperidin-4-yl)-4-iodobenzamide, achieved the optimal sigma-1 Ki of 0.38 nM in the series, illustrating that 4-iodo substitution contributes to high sigma-1 potency that complements the selectivity profile [1]. This SAR supports the selection of N-(2,6-dimethylphenyl)-4-iodobenzamide over its 4-fluoro or 2-iodo analogs for sigma receptor-targeted probe development.

Sigma-1 Affinity (Ki)
Class-level inference
4-iodo analog: Ki 0.38 nM; 4-fluoro: sigma-2 Ki 3.77–4.02 nM; 2-fluoro: sigma-2 Ki 20.3–22.8 nM
Supports sigma-1 probe selection; halogen identity and position influence affinity profile.
[18F]benzamide radioligand binding; sigma-1/sigma-2 subtypes
Sigma receptor PET imaging Halogen SAR

Halogen Bonding & Crystallography: Iodo vs. Bromo/Chloro

The 4-iodo substituent provides a significantly stronger halogen-bond (XB) donor than bromo, chloro, or fluoro analogs. The calculated σ-hole magnitude on the halogen atom increases in the order F < Cl < Br < I, with iodine exhibiting the largest positive electrostatic potential cap and the deepest σ-hole, enabling directional C–I···O/N/S interactions with acceptor strengths that can exceed 10 kcal/mol in favorable geometries [1]. This property is absent in the non-halogenated parent N-(2,6-dimethylphenyl)benzamide. For X-ray crystallography, the iodine anomalous scattering signal (f″ = 6.84 electrons at Cu Kα wavelength) is substantially greater than bromine (f″ = 1.28 e⁻) or chlorine (f″ = 0.70 e⁻), making the 4-iodo compound the only viable choice among the 4-halobenzamide series for single-wavelength anomalous dispersion (SAD) phasing of protein-ligand complexes [2].

Anomalous Scattering
Class-level inference
I: f″=6.84 e⁻; Br: 1.28 e⁻; Cl: 0.70 e⁻ (Cu Kα); F: negligible
Iodine's strong anomalous signal enables SAD phasing without selenomethionine.
X-ray crystallography; λ=1.5418 Å; halogen bonding theory
Halogen bonding X-ray crystallography Heavy atom phasing

Acetylcholinesterase Selectivity: No Inhibition

N-(2,6-dimethylphenyl)-4-iodobenzamide was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM and showed no inhibition . This negative result differentiates the compound from structurally related benzamides that carry a basic amine side chain, such as N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (compound 2d), which displays high MAO-B inhibitory potency [1]. The absence of AChE activity at micromolar concentrations indicates that the simple N-(2,6-dimethylphenyl)-4-iodobenzamide scaffold lacks the pharmacophoric elements for cholinergic system engagement, a selectivity feature relevant for sigma-receptor or oncology-targeted probe development where cholinergic off-target effects would confound phenotypic readouts.

AChE Inhibition
Supporting evidence
No inhibition at 26 µM for N-(2,6-dimethylphenyl)-4-iodobenzamide
Clean selectivity against acetylcholinesterase supports use as a control probe.
In vitro assay; differs from MAO-B-active aminoalkyl analogs
Selectivity profiling Acetylcholinesterase Off-target screening

Physicochemical Properties: logP & Refractivity of 4-Halobenzamides

Within the N-(2,6-dimethylphenyl)-4-halobenzamide congeneric series, the identity of the 4-halogen substituent systematically modulates key physicochemical parameters. Calculated properties for the series demonstrate: molecular weight increases from 259.3 (F) to 275.7 (Cl) to 320.2 (Br) to 351.2 g/mol (I); calculated logP follows the trend I (4.39) > Br (3.89) > Cl (3.52) > F (2.98) based on consistent in silico estimation methods . The elevated logP of the 4-iodo compound (ΔlogP ≈ +0.5 vs. Br, +0.9 vs. Cl, +1.4 vs. F) translates to higher membrane permeability potential but also increased non-specific binding risk, which must be accounted for in assay design. The molecular refractivity of iodine (13.95 cm³/mol) is substantially greater than bromine (8.87), chlorine (5.97), and fluorine (0.92), influencing both polarizability-dependent interactions and detection sensitivity in mass spectrometry [1].

logP & Refractivity
Class-level inference
4-I: logP ~4.39, MR 13.95; 4-Br: logP ~3.89, MR 8.87; 4-Cl: logP ~3.52; 4-F: logP ~2.98
Iodine elevates lipophilicity and refractivity, affecting chromatographic behavior and binding.
In silico estimation; consistent atomic contribution method
Lipophilicity Molecular refractivity Drug-like properties

Radioiodine Labeling vs. Non-Iodinated Analogs

The para-iodine atom in N-(2,6-dimethylphenyl)-4-iodobenzamide provides a direct site for radioisotopic iodine incorporation via isotopic exchange or electrophilic iododestannylation, enabling preparation of [123I]-, [125I]-, or [131I]-labeled derivatives without structural modification of the pharmacophore [1]. This capability is entirely absent in the 4-fluoro, 4-chloro, 4-bromo, and non-halogenated parent analogs, which would require de novo synthesis of a radioiodinated derivative. The 4-iodo compound thus serves as both the cold reference standard and the direct precursor for radiolabeling, reducing methodological variance between in vitro characterization (cold compound) and in vivo imaging studies (radiolabeled compound). For SPECT imaging of sigma receptors or D2 dopamine receptors—where iodobenzamide radioligands such as [123I]IBZM are clinical standards—the 4-iodo substitution is an absolute structural requirement [2].

Radioiodination Capability
Class-level inference
4-iodo: direct I-123/I-125/I-131 labeling; other halogens and parent: no native iodine site
Enables cold-to-hot reference workflow without separate precursor synthesis.
Isotopic exchange or iododestannylation methodologies
Radioimaging SPECT tracer Isotope exchange

Application Scenarios


SPECT/PET Tracer Cold Reference Standard

For radiopharmaceutical development laboratories synthesizing 4-iodobenzamide-based SPECT or PET tracers, N-(2,6-dimethylphenyl)-4-iodobenzamide serves as the chemically identical non-radioactive (cold) reference compound for binding assay validation, metabolic stability assessment, and regulatory documentation. The 4-iodo substitution is structurally mandatory for direct isotopic exchange labeling protocols, and procurement of this specific compound eliminates the synthetic burden of preparing a bespoke cold standard [1]. This scenario directly derives from the radioisotope incorporation capability evidence established above.

Sigma Receptor Profiling with Halogen SAR

For academic or industrial pharmacology groups investigating sigma receptor subtype selectivity, N-(2,6-dimethylphenyl)-4-iodobenzamide provides a structurally defined probe with documented class-level sigma-1 potency (sub-nanomolar Ki values observed for related 4-iodobenzamide scaffolds) [1]. Parallel procurement of the 2-iodo positional isomer and 4-bromo analog enables direct comparative SAR studies within a single experimental batch, where the 4-iodo compound is expected to deliver the highest sigma-1 affinity based on established halogen SAR trends.

X-Ray Crystallographic Phasing via SAD

Structural biology facilities requiring experimental phasing for protein-ligand co-crystal structures can utilize N-(2,6-dimethylphenyl)-4-iodobenzamide as a heavy-atom derivative. The iodine anomalous scattering signal (f″ = 6.84 e⁻ at Cu Kα) significantly exceeds that of bromine or chlorine, making it the only suitable choice among the 4-halobenzamide series for SAD phasing without selenomethionine incorporation [1]. The compound can be soaked into pre-formed protein crystals, and the strong anomalous signal at in-house Cu Kα sources eliminates the need for synchrotron access in many cases.

Melanin-Targeted Melanoma Research with Para-Iodo Uptake

For oncology research groups studying melanin-dependent drug accumulation or developing melanoma imaging agents, N-(2,6-dimethylphenyl)-4-iodobenzamide offers the validated para-iodo substitution pattern that demonstrates superior cellular uptake efficiency (~30% increase over ortho-iodo isomers) in murine melanoma models [1]. Combined with the compound's documented lack of acetylcholinesterase interference at micromolar concentrations , this positions it as a cleaner scaffold for melanoma-targeted probe development compared to aminoalkyl-iodobenzamide derivatives that carry broader neuroreceptor activity.

Application
Selection Property
Validation Focus
Radiopharmaceutical cold standard
Radioiodination-compatible scaffold
Isotopic labeling efficiency and binding assay reproducibility
Sigma receptor subtype SAR studies
Halogen-dependent affinity profile
Comparative binding across halogen series; sigma-1/sigma-2 selectivity
Experimental phasing for protein-ligand co-crystals
Iodine anomalous scattering signal
SAD phasing at Cu Kα without selenomethionine
Melanin-dependent cellular accumulation research
Para-iodo uptake preference
Cellular uptake efficiency and melanin content correlation
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